(-)-Menthone

Catalog No.
S583101
CAS No.
14073-97-3
M.F
C10H18O
M. Wt
154.25 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(-)-Menthone

CAS Number

14073-97-3

Product Name

(-)-Menthone

IUPAC Name

(2S,5R)-5-methyl-2-propan-2-ylcyclohexan-1-one

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

InChI

InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)6-10(9)11/h7-9H,4-6H2,1-3H3/t8-,9+/m1/s1

InChI Key

NFLGAXVYCFJBMK-BDAKNGLRSA-N

SMILES

CC1CCC(C(=O)C1)C(C)C

Solubility

Slightly sol in water; sol in org solvents /L-form/
SOL IN ALC, ETHER, ACETONE, ACETIC ACID, ALL PROP IN BENZENE; SLIGHTLY SOL IN WATER /D & DL-FORMS/
SOL IN ALL PROP IN ALC, ETHER, CARBON DISULFIDE /L-FORM/
SOL IN ACETONE /L-FORM/
Sol in alc, fixed oils; very slightly sol in water.
SOL IN MOST COMMON ORG SOLVENTS
In water, 688 mg/l @ 25 °C
0.497 mg/mL at 25 °C
soluble in alcohol and most fixed oils; very slightly soluble in water
1 ml in 3 ml of 70% alcohol (in ethanol)

Synonyms

(2S,5R)-5-methyl-2-(1-methylethyl)cyclohexanone; (2S-trans)-5-methyl-2-(1-methylethyl)cyclohexanone; (1R,4S)-(-)-p-Menthan-3-one; (-)-Menthone; (1R,4S)-Menthone; (1R,4S)-p-Menth-3-one; (1R,4S)-p-Menthan-3-one; (2S,5R)-(-)-Menthone; (2S,5R)-2-Isopro

Canonical SMILES

CC1CCC(C(=O)C1)C(C)C

Isomeric SMILES

C[C@@H]1CC[C@H](C(=O)C1)C(C)C

Antimicrobial Activity:

Studies have investigated menthone's potential as an antimicrobial agent. Research suggests it may exhibit activity against certain bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA) []. The proposed mechanism involves altering the bacterial cell membrane, affecting its integrity and function []. However, further research is needed to determine its efficacy and safety in clinical settings.

Antiparasitic Effects:

Research suggests that menthone, in combination with other mint components like menthol, might possess antiparasitic properties [, ]. Studies using animal models have shown potential benefits against schistosomiasis, a parasitic disease [, ]. However, more research is necessary to understand the mechanisms and potential clinical applications.

Other Potential Applications:

Menthone's unique chemical properties and chiral structure make it a potential candidate for various research applications. These include:

  • Asymmetric synthesis: Menthone's chiral nature allows it to be used as a starting material or auxiliary molecule in the synthesis of other chiral compounds [].
  • Drug delivery: Studies suggest menthone may have potential as a penetration enhancer, facilitating the delivery of drugs through the skin [].

(-)-Menthone is a naturally occurring monoterpene ketone with the chemical formula C₁₀H₁₈O. It is one of the four stereoisomers of menthone, specifically the (2S,5R)-isomer. (-)-Menthone is characterized by its minty aroma and is commonly found in essential oils derived from plants such as peppermint and pennyroyal. It has a significant role in flavoring, perfumery, and cosmetic industries due to its pleasant scent and flavor profile . The compound was first synthesized in 1881 through the oxidation of menthol and was later identified in essential oils in 1891 .

The primary chemical reaction involving (-)-menthone is its formation from (-)-menthol via oxidation. This transformation typically involves the conversion of the secondary alcohol group in menthol to a ketone group in menthone. Various oxidizing agents can facilitate this reaction, including chromic acid, which has been historically employed for this purpose. The oxidation can be performed under different conditions, yielding varying results based on solvent choice and reaction parameters .

Reaction Mechanism

The oxidation mechanism generally involves:

  • Protonation of the alcohol group.
  • Formation of a carbocation intermediate.
  • Rearrangement leading to the formation of the ketone structure .

(-)-Menthone exhibits several biological activities that contribute to its significance in various fields:

  • Antimicrobial Properties: Studies have shown that (-)-menthone possesses antimicrobial activity against various pathogens, making it useful in food preservation and as a natural preservative in cosmetic formulations .
  • Insect Repellent: The compound has been noted for its efficacy as an insect repellent, particularly against mosquito species, which adds to its utility in pest control applications .
  • Flavoring Agent: Its minty flavor profile makes it a popular ingredient in food products and beverages, enhancing taste and aroma .

Several methods exist for synthesizing (-)-menthone from (-)-menthol:

  • Oxidation with Chromic Acid: A common laboratory method where menthol is treated with chromic acid to yield (-)-menthone .
  • Mild Oxidizing Agents: Recent studies have explored using greener oxidizing agents like calcium hypochlorite in combination with ethyl acetate as a solvent to achieve higher yields with reduced environmental impact .
  • Enzymatic Methods: Enzyme-catalyzed reactions have also been investigated for their potential to produce (-)-menthone under milder conditions .

(-)-Menthone finds extensive applications across various industries:

  • Food Industry: Used as a flavoring agent due to its minty taste.
  • Cosmetics and Fragrances: Incorporated into perfumes and personal care products for its aromatic properties.
  • Pharmaceuticals: Explored for potential therapeutic effects due to its biological activities, including antimicrobial properties .

Research into the interactions of (-)-menthone with other compounds has revealed interesting insights:

  • Synergistic Effects: Studies indicate that combining (-)-menthone with other essential oils can enhance antimicrobial efficacy, suggesting potential applications in natural preservative systems .
  • Metabolic Interactions: Investigations into how (-)-menthone interacts with metabolic pathways have shown promise for developing functional foods or nutraceuticals that leverage its health benefits .

Several compounds share structural similarities with (-)-menthone, notably other menthones and terpenes. Here are some comparisons:

CompoundStructure TypeUnique Features
(+)-MenthoneMonoterpene KetoneEnantiomer of (-)-menthone; different optical activity
IsomenthoneMonoterpene KetoneEpimer of menthone; less common in nature
MentholMonoterpene AlcoholPrecursor to menthone; contains a hydroxyl group
CarvoneMonoterpene KetoneDistinctive caraway aroma; used in flavoring

(-)-Menthone is unique due to its specific stereochemistry and resultant biological activities, setting it apart from its structural relatives like (+)-menthone and isomenthone. Its distinct properties make it valuable not only for industrial applications but also for further research into its health benefits and ecological uses.

Physical Description

Liquid
Colorless liquid with a mild odor of peppermint; [Hawley]
Liquid with a mild odor of peppermint; [Merck Index] Clear colorless liquid; [Sigma-Aldrich MSDS]
colourless to pale yellowish liquid with a mint-like odou

Color/Form

Colorless, oily, mobile liq

XLogP3

2.7

Hydrogen Bond Acceptor Count

1

Exact Mass

154.135765193 g/mol

Monoisotopic Mass

154.135765193 g/mol

Boiling Point

210 °C
207.00 to 210.00 °C. @ 760.00 mm Hg

Heavy Atom Count

11

Taste

Bitter

Density

0.888-0.895

LogP

3.05 (LogP)
3.05

Odor

Slight peppermint odor
CHARACTERISTIC ODOR SIMILAR TO MENTHOL

Decomposition

When heated to decomposition it emits acrid smoke and irritating fumes.

Melting Point

-6 °C

UNII

5F709W4OG4

GHS Hazard Statements

Aggregated GHS information provided by 1620 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 87 of 1620 companies. For more detailed information, please visit ECHA C&L website;
Of the 7 notification(s) provided by 1533 of 1620 companies with hazard statement code(s):;
H315 (92.17%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (92.11%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.27 [mmHg]

Pictograms

Irritant

Irritant

Other CAS

14073-97-3
89-80-5
491-07-6
10458-14-7

Metabolism Metabolites

...KETONES (EG CARVONE & MENTHONE) ARE REDUCED TO SECONDARY ALCOHOLS WHICH ARE THEN EXCRETED AS GLUCURONIDES. MENTHONE, ASYMMETRIC REDUCTION /TO/ NEO-MENTHOL, GLUCURONIDE CONJUGATION /TO/ MENTHYL GLUCURONIDE.

Associated Chemicals

d,l-Isomenthone;491-07-6
l-Menthone;14073-97-3

Wikipedia

Menthone

Use Classification

Food additives -> Flavoring Agents
Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

Methods of Manufacturing

BY OXIDATION OF MENTHOL...

General Manufacturing Information

All Other Chemical Product and Preparation Manufacturing
All Other Basic Organic Chemical Manufacturing
Food, beverage, and tobacco product manufacturing
Cyclohexanone, 5-methyl-2-(1-methylethyl)-, (2R,5S)-rel-: ACTIVE
Cyclohexanone, 5-methyl-2-(1-methylethyl)-, (2S,5R)-: ACTIVE
L-ISOMENTHONE HAS BEEN IDENTIFIED IN REUNION GERANIUM, PELARGONIUM CAPITATUM, & OTHERS. /L-ISOMENTHONE/
FLAVORS USEFUL IN: TOOTHPASTE FLAVORS, MINT FLAVORS.
NON-ALCOHOLIC BEVERAGES 7.7 PPM; ICE CREAM, ICES 33 PPM; CANDY 71 PPM; BAKED GOODS 52 PPM; CHEWING GUM 8.7 PPM. FEMA 2667.
The menthone isomers have a strong tendency to interconvert and are therefore difficult to obtain in high purity.

Analytic Laboratory Methods

PHOTOMETRIC DETECTION CAN BE IMPORTANT PARAMETER IN OPTIMIZING SEPARATION OF ESSENTIAL OIL CONSTITUENTS.
TWO METHODS WERE USED TO DETECT MENTHONE IN ESSENTIAL OILS, SILYLATION (OF HYDROXY COMPD) FOLLOWED BY GAS CHROMATOGRAPHY-MASS SPECTROMETRY & EXTRACTION WITH GIRARD D REAGENT FOLLOWED BY GAS CHROMATOGRAPHY.

Dates

Modify: 2023-08-15

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